molecular formula C17H12FNO4S B2751243 3-Fluoro-5-((7-(methylsulfonyl)-1-oxo-2,3-dihydro-1H-inden-4-yl)oxy)benzonitrile CAS No. 1672665-55-2

3-Fluoro-5-((7-(methylsulfonyl)-1-oxo-2,3-dihydro-1H-inden-4-yl)oxy)benzonitrile

Cat. No. B2751243
M. Wt: 345.34
InChI Key: XGYIJGDJXHHLNZ-UHFFFAOYSA-N
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Description

“3-Fluoro-5-((7-(methylsulfonyl)-1-oxo-2,3-dihydro-1H-inden-4-yl)oxy)benzonitrile” is a fluorinated benzonitrile derivative that has been studied for its potential applications in various scientific research areas1.



Synthesis Analysis

The synthesis of this compound is not explicitly mentioned in the available resources. However, similar compounds have been synthesized using practical methods that highlight methodologies for introducing specific functional groups and the importance of regioselectivity in chemical synthesis1.



Molecular Structure Analysis

The molecular structure of this compound is not explicitly provided in the available resources. However, it is known to be a fluorinated benzonitrile derivative1.



Chemical Reactions Analysis

The chemical reactions involving this compound are not explicitly mentioned in the available resources. However, similar compounds have been used in the development of practical synthesis methods1.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly provided in the available resources. However, it is known to be a fluorinated benzonitrile derivative1.


Scientific Research Applications

Synthesis and Characterization

Biological and Pharmaceutical Research

  • Receptor Antagonist Development : Similar fluorine-substituted benzonitriles have been synthesized for use as androgen receptor antagonists, indicating potential applications in the development of drugs targeting specific receptors. Li Zhi-yu's work on synthesizing MDV3100 illustrates this application (Li Zhi-yu, 2012).

  • Metabotropic Glutamate Receptor Research : Simeon et al. (2007) developed a high-affinity radioligand for imaging metabotropic glutamate subtype-5 receptors (mGluR5s), showcasing the role of structurally similar compounds in studying neurotransmitter systems (Simeon et al., 2007).

Material Science and Organic Electronics

  • Design of Organic Solar Cells : Ali et al. (2020) explored new molecules with a central Naphthalene Di-Imide fragment, similar in structure to the compound , for improving photovoltaic properties in organic solar cells. This research contributes to the development of more efficient and sustainable energy sources (Ali et al., 2020).

Safety And Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the available resources1.


Future Directions

The future directions for the research and application of this compound are not explicitly mentioned in the available resources. However, similar compounds have been used in various scientific applications, such as the development of drugs targeting specific receptors1.


Please note that this information is based on the available resources and may not be comprehensive. For more detailed information, please refer to the original sources or consult with a professional in the field.


properties

IUPAC Name

3-fluoro-5-[(7-methylsulfonyl-1-oxo-2,3-dihydroinden-4-yl)oxy]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FNO4S/c1-24(21,22)16-5-4-15(13-2-3-14(20)17(13)16)23-12-7-10(9-19)6-11(18)8-12/h4-8H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGYIJGDJXHHLNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C2C(=C(C=C1)OC3=CC(=CC(=C3)C#N)F)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-5-((7-(methylsulfonyl)-1-oxo-2,3-dihydro-1H-inden-4-yl)oxy)benzonitrile

Citations

For This Compound
1
Citations
F Peng, L Tan, L Chen, SM Dalby… - … Process Research & …, 2021 - ACS Publications
A four-step synthesis of the indanone core of belzutifan (MK-6482) is described. This route starts from the commodity raw material dihydrocoumarin and was successfully demonstrated …
Number of citations: 18 pubs.acs.org

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